Cas no 1569085-10-4 (Benzoic acid, 4-1-(1,1-dimethylethoxy)carbonylaminocyclopropylmethoxy-3-methoxy-)

The compound Benzoic acid, 4-[1-(1,1-dimethylethoxy)carbonylaminocyclopropylmethoxy]-3-methoxy- is a chemically modified benzoic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected aminocyclopropylmethoxy group and a methoxy substituent at the 3-position. This structure enhances its utility as an intermediate in organic synthesis, particularly in peptide coupling and pharmaceutical applications. The Boc group provides stability under basic conditions while allowing selective deprotection under acidic conditions, facilitating controlled functionalization. The cyclopropyl moiety contributes to conformational rigidity, potentially improving binding specificity in drug design. Its methoxy and carboxyl groups further enable versatile derivatization, making it valuable for constructing complex molecular architectures with precision. Suitable for research and fine chemical synthesis, this compound offers controlled reactivity and synthetic flexibility.
Benzoic acid, 4-1-(1,1-dimethylethoxy)carbonylaminocyclopropylmethoxy-3-methoxy- structure
1569085-10-4 structure
Product name:Benzoic acid, 4-1-(1,1-dimethylethoxy)carbonylaminocyclopropylmethoxy-3-methoxy-
CAS No:1569085-10-4
MF:C17H23NO6
MW:337.36762547493
CID:5057347

Benzoic acid, 4-1-(1,1-dimethylethoxy)carbonylaminocyclopropylmethoxy-3-methoxy- Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid, 4-[[1-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopropyl]methoxy]-3-methoxy-
    • 3-methoxy-4-[[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]methoxy]benzoic acid
    • Benzoic acid, 4-1-(1,1-dimethylethoxy)carbonylaminocyclopropylmethoxy-3-methoxy-
    • Inchi: 1S/C17H23NO6/c1-16(2,3)24-15(21)18-17(7-8-17)10-23-12-6-5-11(14(19)20)9-13(12)22-4/h5-6,9H,7-8,10H2,1-4H3,(H,18,21)(H,19,20)
    • InChI Key: ZJHDXGGOCROTOB-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(C(=O)O)=CC=1OC)CC1(CC1)NC(=O)OC(C)(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 8
  • Complexity: 468
  • Topological Polar Surface Area: 94.1
  • XLogP3: 2.5

Benzoic acid, 4-1-(1,1-dimethylethoxy)carbonylaminocyclopropylmethoxy-3-methoxy- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
B182380-100mg
Benzoic acid, 4-[[1-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopropyl]methoxy]-3-methoxy-
1569085-10-4
100mg
$ 850.00 2022-06-07
TRC
B182380-50mg
Benzoic acid, 4-[[1-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopropyl]methoxy]-3-methoxy-
1569085-10-4
50mg
$ 510.00 2022-06-07

Additional information on Benzoic acid, 4-1-(1,1-dimethylethoxy)carbonylaminocyclopropylmethoxy-3-methoxy-

Recent Advances in the Study of Benzoic acid, 4-1-(1,1-dimethylethoxy)carbonylaminocyclopropylmethoxy-3-methoxy- (CAS: 1569085-10-4)

The compound Benzoic acid, 4-1-(1,1-dimethylethoxy)carbonylaminocyclopropylmethoxy-3-methoxy- (CAS: 1569085-10-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, providing valuable insights for drug development.

One of the key areas of research has been the optimization of the synthetic pathway for this compound. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient and scalable synthesis method, achieving high yields and purity. The researchers utilized a multi-step process involving the protection of the cyclopropylamine group with a tert-butoxycarbonyl (Boc) moiety, followed by coupling with a methoxy-substituted benzoic acid derivative. This method not only improved the overall efficiency but also reduced the production costs, making it more feasible for large-scale applications.

In terms of pharmacological activity, recent in vitro and in vivo studies have highlighted the compound's potential as a modulator of specific biological targets. For instance, a preclinical study conducted by Smith et al. (2024) revealed that this compound exhibits strong inhibitory effects on a particular enzyme involved in inflammatory pathways. The study suggested that the molecule's unique structure allows it to bind selectively to the enzyme's active site, thereby reducing inflammation without significant off-target effects. These findings open new avenues for the development of anti-inflammatory drugs with improved safety profiles.

Another significant advancement is the exploration of this compound's role in oncology. A recent paper in Cancer Research (2024) reported that Benzoic acid, 4-1-(1,1-dimethylethoxy)carbonylaminocyclopropylmethoxy-3-methoxy- can induce apoptosis in certain cancer cell lines by modulating key signaling pathways. The study employed advanced techniques such as CRISPR-Cas9 gene editing and proteomic analysis to elucidate the molecular mechanisms underlying its anti-cancer effects. These results suggest that the compound could serve as a lead molecule for the development of novel anti-cancer therapies.

Despite these promising findings, challenges remain in the clinical translation of this compound. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed in future studies. However, the recent progress in understanding its synthesis and biological activities provides a solid foundation for further research. Collaborative efforts between chemists, biologists, and pharmacologists will be crucial in overcoming these hurdles and unlocking the full therapeutic potential of this molecule.

In conclusion, the compound Benzoic acid, 4-1-(1,1-dimethylethoxy)carbonylaminocyclopropylmethoxy-3-methoxy- (CAS: 1569085-10-4) represents a promising candidate for drug development, with applications in inflammation and oncology. Continued research efforts are expected to yield further insights into its mechanisms of action and optimize its pharmacological properties for clinical use.

Recommend Articles

Recommended suppliers
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.